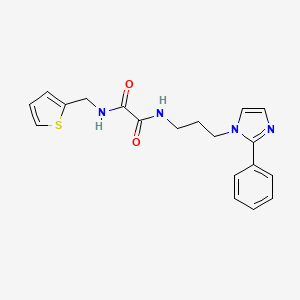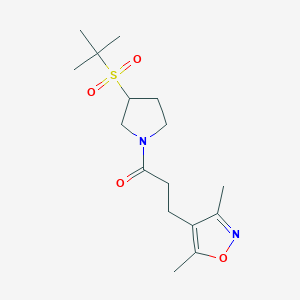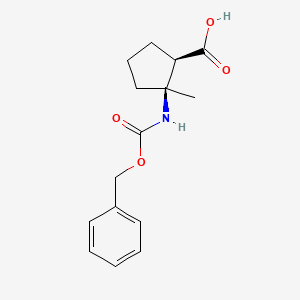
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger that has been shown to have a variety of effects on biological systems.
Aplicaciones Científicas De Investigación
Pharmacological Applications
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives have been explored for their pharmacological potentials. For instance, imidazole derivatives exhibit unique pharmacological properties, acting as α1-adrenoceptor agents with mixed effects across different α1-adrenoceptor subtypes. Such compounds have been identified as valuable tools for probing the physiological roles of α1-adrenoceptor subtypes in vivo, potentially offering therapeutic insights into managing conditions like stress urinary incontinence without causing significant blood pressure elevations (Buckner et al., 2002)(Buckner et al., 2002).
Organic Chemistry and Catalysis
In organic chemistry, these compounds are pivotal in facilitating novel synthetic pathways. The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation highlights its utility in organic synthesis. This catalytic system allows for the efficient coupling of (hetero)aryl chlorides with amides, including the challenging arylation of lactams and oxazolidinones, demonstrating broad applicability in synthesizing a wide range of amide compounds (De et al., 2017)(De et al., 2017).
Antidepressant Activity
The synthesis and evaluation of compounds related to this compound have also revealed potential antidepressant activities. For example, derivatives such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have shown promising results in preclinical evaluations, reducing immobility time in models of depression, which suggests their potential as novel antidepressant medications (Mathew et al., 2014)(Mathew et al., 2014).
Propiedades
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(19(25)22-14-16-8-4-13-26-16)21-9-5-11-23-12-10-20-17(23)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALGCIXFVRYQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)

![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)
![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)


